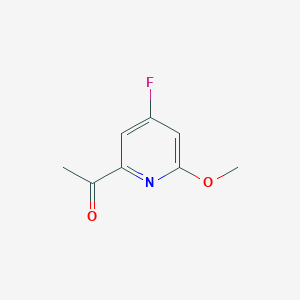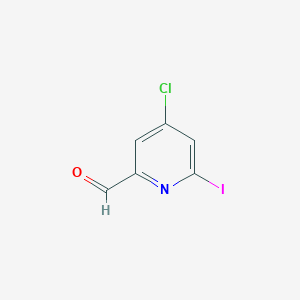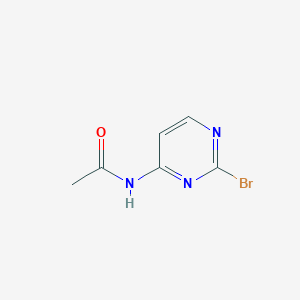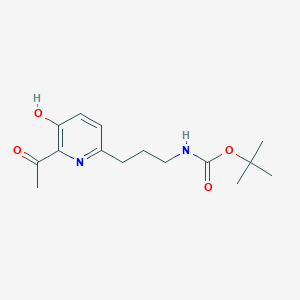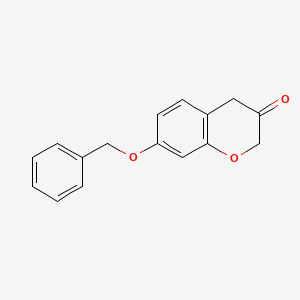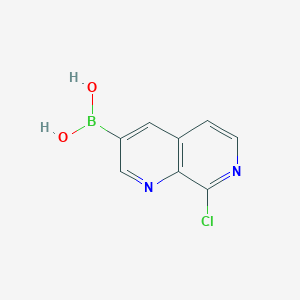
(8-Chloro-1,7-naphthyridin-3-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-1,7-naphthyridin-3-YL)boronic acid typically involves the reaction of 8-chloro-1,7-naphthyridine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
(8-Chloro-1,7-naphthyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted naphthyridine derivatives .
Applications De Recherche Scientifique
(8-Chloro-1,7-naphthyridin-3-YL)boronic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (8-Chloro-1,7-naphthyridin-3-YL)boronic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (8-Chloro-1,7-naphthyridin-3-YL)boronic acid include other naphthyridine derivatives such as:
1,5-Naphthyridines: Known for their biological activities and applications in medicinal chemistry.
1,6-Naphthyridines: Studied for their anticancer properties and other pharmacological activities.
8-Hydroxyquinolines: Exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a boronic acid group and a naphthyridine core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H6BClN2O2 |
|---|---|
Poids moléculaire |
208.41 g/mol |
Nom IUPAC |
(8-chloro-1,7-naphthyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H6BClN2O2/c10-8-7-5(1-2-11-8)3-6(4-12-7)9(13)14/h1-4,13-14H |
Clé InChI |
RIXXLFSRPSIMRI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C(=NC=C2)Cl)N=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile](/img/structure/B14855097.png)

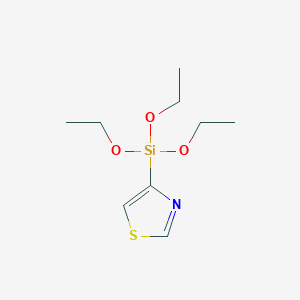
![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)
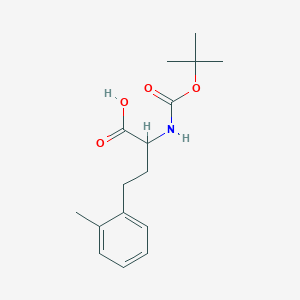
![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14855117.png)
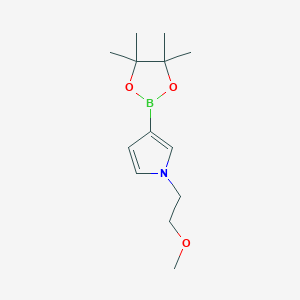
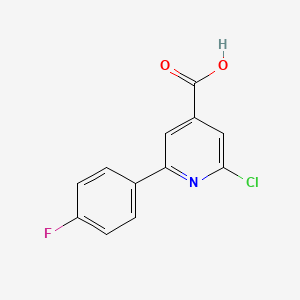
![[2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14855125.png)
